(+)-alpha-Santalene
Overview
Description
(+)-alpha-santalene is a sesquiterpene consisting of a tricyclo[2.2.1.0(2,6)]heptane skeleton substituted by methyl groups at positions 1 and 7 and by a 4-methylpent-3-en-1-yl group at position 7 (the 1S,2R,4S,6R,7R diastereoisomer). It is a sesquiterpene and a bridged compound.
Scientific Research Applications
1. Microbial Cell Factories for α-Santalene Production
Zuo et al. (2022) established Komagataella phaffii as a cell factory for high-level production of α-santalene. They optimized promoters and overexpressed key genes, achieving the highest reported production of α-santalene (Zuo et al., 2022). Similarly, Scalcinati et al. (2012) constructed a Saccharomyces cerevisiae cell factory for α-santalene production, utilizing metabolic engineering to increase precursor and cofactor supply, leading to significant improvements in α-santalene yield (Scalcinati et al., 2012).
2. Biosynthesis Pathways and Enzyme Studies
Jones et al. (2011) investigated the biosynthesis of santalene in sandalwood, identifying genes and enzymes responsible for α-santalene production. They characterized three terpene synthase genes from different sandalwood species, revealing insights into santalene synthesis pathways (Jones et al., 2011). Zhang et al. (2022) further enhanced α-santalene production in Escherichia coli by engineering sesquiterpene biosynthesis pathways and mutating santalene synthase, achieving high titers under optimized fermentation conditions (Zhang et al., 2022).
3. Optimization of Production Processes
Wang et al. (2021) manipulated ribosome binding sites in E. coli to optimize α-santalene synthetic operon, significantly increasing production titers. They also explored amino acid metabolism in relation to α-santalene synthesis, suggesting new approaches for improving terpenoid production, including α-santalene (Wang et al., 2021). Scalcinati et al. (2012) also focused on dynamic control of gene expression in Saccharomyces cerevisiae, enhancing α-santalene productivity by modulating the expression of key metabolic steps (Scalcinati et al., 2012).
4. Applications in Fragrance Industry
Zhan et al. (2014) reported the heterologous production of sesquiterpenes, including α-santalene, in the moss Physcomitrella patens. This study highlights the potential of moss as a sustainable source for fragrance ingredients like α-santalene (Zhan et al., 2014). Similarly, Jia et al. (2019) developed a method for the heterologous synthesis of α-santalene in Yarrowia lipolytica, optimizing fermentation conditions to significantly increase α-santalene yield (Jia et al., 2019).
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1 |
InChI Key |
KWFJIXPIFLVMPM-PEGGXJLSSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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